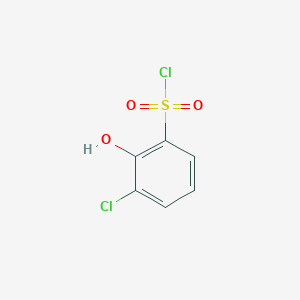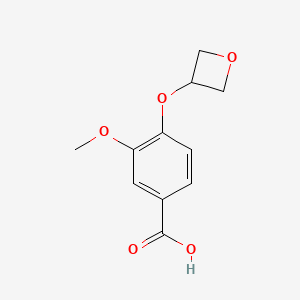![molecular formula C15H18N2O3 B1426038 Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate CAS No. 1354959-51-5](/img/structure/B1426038.png)
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate
説明
“Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate” is an organic compound. It has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 . The compound contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring attached to a benzene ring via a carbon atom. The benzene ring is further substituted with a methyl ester group . The presence of the ester group and the oxadiazole ring could influence the compound’s reactivity and properties.科学的研究の応用
Structural Characterization and Potential Applications
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate is related to oxadiazole derivatives, which have been extensively studied for their potential applications in various fields of science. One such application is in the development of angiotensin II receptor antagonists, where oxadiazole derivatives are used as spacers due to their structural properties. X-ray crystallography studies of these compounds have revealed π–π interactions and C–H⋯O interactions, suggesting their potential in molecular design for therapeutic agents (Meyer et al., 2003).
Mesomorphic Behaviour and Photoluminescent Properties
Another significant area of research involves the mesomorphic behaviour and photoluminescent properties of 1,3,4-oxadiazole derivatives. Studies have shown that these compounds exhibit cholesteric and nematic mesophases, offering a wide mesomorphic temperature range. Their photoluminescent properties, evidenced by strong blue fluorescence emission, indicate their potential use in electronic and photonic devices, contributing to advancements in material science (Han et al., 2010).
Corrosion Inhibition
Oxadiazole derivatives have also been explored for their corrosion inhibition properties. The effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments has been assessed through various techniques, including electrochemical studies and surface analysis. The findings suggest that oxadiazole derivatives form protective layers on metal surfaces, offering a promising approach to corrosion prevention (Ammal et al., 2018).
Synthetic Pathways and Biological Activity
The synthesis of oxadiazole derivatives has been a topic of interest due to their potential biological activities. For instance, the Boulton-Katritzky rearrangement of 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles has led to the discovery of compounds with antitubercular properties. This highlights the significance of oxadiazole derivatives in medicinal chemistry and their role in developing new therapeutic agents (Kayukova et al., 2021).
特性
IUPAC Name |
methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)9-12-16-13(17-20-12)10-6-5-7-11(8-10)14(18)19-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKJFBFKXLEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)

